Cas no 34348-59-9 ((2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one)
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Penten-1-one,1-(3-furanyl)-4-methyl-, (2E)-
- (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
- N8LS3K868H
- 1-(3-Furyl)-4-methyl-trans-2-penten-1-one
- 2-Penten-1-one, 1-(3-furyl)-4-methyl-, (E)-
- DTXSID701266498
- 1-furan-3-yl-4-methylpent-2-en-1-one
- 1-(3-Furanyl)-4-methyl-2-penten-1-one, 9CI
- XEYCZVQIOJGCNL-ONEGZZNKSA-N
- 1-(3-Furanyl)-4-methyl-2-Penten-1-one
- 2-Penten-1-one, 1-(3-furanyl)-4-methyl-
- (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
- (E)-1-(uran-3-yl)-4-methylpent-2-en-1-one
- CHEMBL3357563
- AKOS006279583
- 1-(furan-3-yl)-4-methylpent-2-en-1-one
- EN300-6488985
- (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one
- 2-Penten-1-one, 1-(3-furanyl)-4-methyl-, (2E)-
- CHEBI:180404
- AMY19639
- 1-(furan-3-yl)-4-methyl-pent-2-en-1-one
- Isoegomaketone
- SCHEMBL11539531
- 34348-59-9
- (2E)-1-(3-Furyl)-4-methyl-2-penten-1-one
- G79847
-
- MDL: MFCD01709051
- Inchi: 1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+
- InChI Key: XEYCZVQIOJGCNL-ONEGZZNKSA-N
- SMILES: O1C=CC(=C1)C(/C=C/C(C)C)=O
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.002
- Boiling Point: 227.6°Cat760mmHg
- Flash Point: 97°C
- Refractive Index: 1.487
- PSA: 30.21
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6488985-0.05g |
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34348-59-9 | 95% | 0.05g |
$162.0 | 2023-08-31 | |
| Enamine | EN300-6488985-0.1g |
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34348-59-9 | 95% | 0.1g |
$241.0 | 2023-08-31 | |
| Enamine | EN300-6488985-0.25g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 0.25g |
$347.0 | 2023-08-31 | |
| Enamine | EN300-6488985-0.5g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 0.5g |
$546.0 | 2023-08-31 | |
| Enamine | EN300-6488985-1.0g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 1g |
$699.0 | 2023-05-31 | |
| Enamine | EN300-6488985-2.5g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 2.5g |
$1370.0 | 2023-08-31 | |
| Enamine | EN300-6488985-5.0g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 5g |
$2028.0 | 2023-05-31 | |
| Enamine | EN300-6488985-10.0g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 10g |
$3007.0 | 2023-05-31 | |
| Enamine | EN300-6488985-1g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 1g |
$699.0 | 2023-08-31 | |
| Enamine | EN300-6488985-5g |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
34348-59-9 | 95% | 5g |
$2028.0 | 2023-08-31 |
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one Suppliers
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one: A Comprehensive Overview
Introduction to (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
CAS No 34348-59-9, commonly referred to as (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a furan ring and a ketone group, making it a versatile molecule with potential applications in drug design, fragrance development, and advanced materials. Recent studies have highlighted its role in bioactive compounds and its ability to participate in various chemical reactions, further underscoring its importance in contemporary research.
Structural Analysis and Physical Properties
The molecular structure of (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one consists of a conjugated enone system and a furan moiety. The enone group is known for its reactivity in Michael addition reactions, while the furan ring contributes to the molecule's aromaticity and potential for bioactivity. The compound's physical properties, such as its melting point, boiling point, and solubility, are critical factors in determining its suitability for various applications. Recent advancements in computational chemistry have allowed researchers to predict these properties with high accuracy, enabling more efficient synthesis and application strategies.
Synthesis and Chemical Reactions
The synthesis of (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one involves a combination of organic synthesis techniques, including aldol condensation and Claisen rearrangement. These methods have been optimized in recent studies to improve yield and purity. The compound's ability to undergo various chemical transformations, such as Diels-Alder reactions and nucleophilic additions, has made it a valuable building block in organic synthesis. Researchers have also explored its use in click chemistry, where it serves as a platform for constructing complex molecular architectures.
Biological Activity and Applications
Recent studies have focused on the biological activity of (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one, particularly its potential as an anti-inflammatory agent and antioxidant. Experimental data suggest that the compound exhibits significant free radical scavenging activity, which could be harnessed in the development of novel therapeutic agents. Additionally, its role as a fragrance component has been explored in the cosmetics industry, where its unique aroma profile makes it a candidate for natural perfumery products.
Environmental Impact and Safety Considerations
Understanding the environmental impact of (2E)-1-(furan-3
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